molecular formula C13H15NO2 B13589944 2-(1,2-Dimethyl-1h-indol-3-yl)propanoic acid CAS No. 72228-43-4

2-(1,2-Dimethyl-1h-indol-3-yl)propanoic acid

Cat. No.: B13589944
CAS No.: 72228-43-4
M. Wt: 217.26 g/mol
InChI Key: HJMMPTYUZJVSMF-UHFFFAOYSA-N
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Description

2-(1,2-Dimethyl-1H-indol-3-yl)propanoic acid is a chemical compound of interest in medicinal chemistry research due to its indole core structure. The indole scaffold is a prominent pharmacophore in drug discovery, known for its diverse biological activities . Indole derivatives are frequently investigated for a wide range of potential applications, including anti-inflammatory, antiviral, antimicrobial, and anticancer activities . For instance, certain indole-based chalcone derivatives have been reported to act as COX-1 and COX-2 inhibitors, suggesting a potential mechanism for anti-inflammatory research . Researchers value this indole derivative as a key synthetic intermediate or precursor for the directed synthesis of more complex molecules, such as pyrazole derivatives, used in predictive analysis and in silico calculations of bioavailability and anti-inflammatory activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

72228-43-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(1,2-dimethylindol-3-yl)propanoic acid

InChI

InChI=1S/C13H15NO2/c1-8(13(15)16)12-9(2)14(3)11-7-5-4-6-10(11)12/h4-8H,1-3H3,(H,15,16)

InChI Key

HJMMPTYUZJVSMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(1,2-Dimethyl-1h-indol-3-yl)propanoic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dimethyl-1h-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,2-Dimethyl-1h-indol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-Dimethyl-1h-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following table summarizes key structural and molecular differences between 2-(1,2-dimethyl-1H-indol-3-yl)propanoic acid and related compounds:

Compound Name Substituents on Indole Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound 1,2-dimethyl C₁₃H₁₅NO₂ ~217.27 (calculated) Hypothesized higher lipophilicity due to methyl groups; unknown biological activity
3-(1-Methyl-1H-indol-3-yl)propanoic acid 1-methyl C₁₂H₁₃NO₂ 203.24 Non-polymer ligand; potential use in protein interaction studies
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-methyl; acetic acid chain C₁₁H₁₁NO₂ 189.21 Research applications; no reported hazards
(2S)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid 2-hydroxy; no methyl groups C₁₁H₁₁NO₃ 205.21 Chiral center; potential bioactive stereochemistry
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid Nitrobenzenesulfonamido group C₁₇H₁₅N₃O₅S 373.38 Studied for chiral sulfonamide activity; solvent-disordered crystal structure
2.2 Physicochemical Properties
  • Lipophilicity and Solubility: The 1,2-dimethyl substitution in the target compound likely increases lipophilicity compared to 3-(1-methyl-1H-indol-3-yl)propanoic acid (logP ~2.5 estimated) and 2-(6-methyl-1H-indol-3-yl)acetic acid (logP ~1.8). This could reduce aqueous solubility, a critical factor in drug design .
  • Thermal Stability: The dimethyl-substituted analog in has a melting point of 130–134°C, suggesting moderate thermal stability. Unsubstituted indole-propanoic acids (e.g., 3-(1H-indol-3-yl)propanoic acid) typically melt at lower temperatures (~120°C), indicating that alkyl substitutions may stabilize the crystal lattice .

Biological Activity

2-(1,2-Dimethyl-1H-indol-3-yl)propanoic acid, a compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring with dimethyl substitutions at the 1 and 2 positions, contributing to its unique chemical reactivity and biological activity. Its structure allows for interactions with various molecular targets, particularly in neurotransmission pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antiviral Properties : The compound has been studied for its potential to inhibit viral replication.
  • Anticancer Effects : It shows promise in cancer treatment by inducing apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains.

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, which may influence neurotransmission and exhibit potential antidepressant effects. Additionally, it may modulate other biological pathways, enhancing its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral replication
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveProtects against oxidative stress in neuronal cells

Case Study: Neuroprotective Effects

In a study evaluating the neuroprotective properties of indole derivatives, this compound was shown to prevent oxidative stress-induced cell death in human neuroblastoma cells (SK-N-SH). The compound effectively reduced reactive oxygen species (ROS) damage and improved cell viability under stress conditions. This suggests its potential application in neurodegenerative disease therapies.

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various pathogens. In vitro studies revealed minimum inhibitory concentration (MIC) values indicating strong activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : MIC = 0.0195 mg/mL
  • Escherichia coli : MIC = 0.0048 mg/mL

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Q & A

Q. What are the critical factors for optimizing the synthesis of 2-(1,2-Dimethyl-1H-indol-3-yl)propanoic acid?

The synthesis requires precise control of reaction conditions, including temperature (e.g., 60–80°C for coupling steps), solvent choice (polar aprotic solvents like DMF), and reaction time (12–24 hours for cyclization). Key intermediates, such as substituted indole derivatives, are prepared via alkylation or Friedel-Crafts reactions. Analytical validation via NMR (¹H/¹³C) and HPLC (≥98% purity) is essential to confirm structural integrity and purity .

Q. How can researchers validate the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the indole core and substituents (e.g., methyl groups at positions 1 and 2). High-resolution mass spectrometry (HRMS) provides molecular weight validation, while HPLC with UV detection ensures purity. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. What analytical methods are recommended for assessing purity and stability?

Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is ideal for purity assessment. Stability studies under varying pH, temperature, and light exposure can be monitored via UV-Vis spectroscopy. Degradation products are identified using LC-MS .

Advanced Research Questions

Q. How can contradictory data on biological activity be reconciled in studies of this compound?

Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. Researchers should:

  • Compare purity profiles (HPLC traces) across studies.
  • Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
  • Control for metabolic instability using liver microsome assays .

Q. What strategies are effective for modifying the compound to enhance its pharmacokinetic properties?

Structural modifications include:

  • Deuteriation : Replacing hydrogen with deuterium at metabolically labile positions (e.g., methyl groups) to slow hepatic clearance .
  • Prodrug design : Esterification of the carboxylic acid group to improve oral bioavailability .
  • Functional group addition : Introducing sulfonamide or nitro groups to modulate solubility and target selectivity .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like cyclooxygenase-2 (COX-2) or serotonin transporters. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with optimal reactivity. MD simulations evaluate stability in biological membranes .

Methodological Considerations

Q. What experimental controls are essential when studying its mechanism of action?

  • Negative controls : Use indole derivatives lacking the propanoic acid moiety to isolate functional group contributions.
  • Pharmacological inhibitors : Co-treatment with selective antagonists (e.g., COX-2 inhibitors) to confirm pathway involvement.
  • Isotopic labeling : ¹⁴C-labeled compound for tracking metabolic fate in vivo .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?

Cross-validate spectra with authentic standards or published datasets (e.g., PubChem). Solvent effects (DMSO vs. CDCl₃) and pH variations must be accounted for. For ambiguous signals, 2D NMR techniques (COSY, HSQC) resolve overlapping peaks .

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